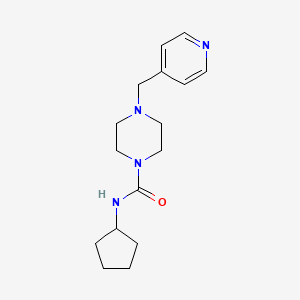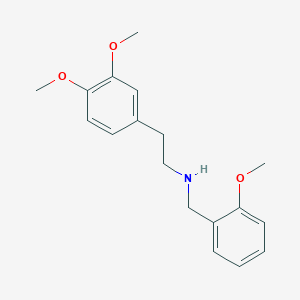
N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
説明
N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide, also known as CPP, is a compound that has been widely studied in the field of neuroscience. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes. CPP has been used extensively in scientific research to investigate the role of the NMDA receptor in various neurological disorders and to develop potential treatments for these conditions.
作用機序
N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide acts as a selective antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the flow of calcium ions into the cell. This blockade of the NMDA receptor results in a reduction in synaptic plasticity and a decrease in the strength of synaptic connections. This mechanism of action has been implicated in the development of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Biochemical and Physiological Effects:
N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects on the brain. It has been shown to reduce the activity of the NMDA receptor, which is involved in synaptic plasticity and learning and memory processes. This reduction in NMDA receptor activity has been linked to a decrease in the strength of synaptic connections and a reduction in the number of dendritic spines, which are structures involved in synaptic transmission. N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has also been shown to reduce the release of glutamate, which is a neurotransmitter that plays a key role in synaptic plasticity and learning and memory processes.
実験室実験の利点と制限
One advantage of using N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments is that it is a highly selective antagonist of the NMDA receptor, which allows for precise control over the experimental conditions. Another advantage is that N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been extensively studied and is well-characterized, which makes it a reliable tool for investigating the role of the NMDA receptor in various neurological disorders. However, one limitation of using N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide is that it is not a clinically approved drug and has not been tested in humans, which limits its applicability to clinical research.
将来の方向性
There are a number of future directions for research involving N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide. One area of research involves investigating the potential therapeutic applications of N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of research involves investigating the mechanisms of action of other drugs that target the NMDA receptor, such as ketamine and memantine, and how these drugs interact with N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide. Additionally, future research could investigate the potential side effects of N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide and how these side effects could be mitigated in a clinical setting.
科学的研究の応用
N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been used extensively in scientific research to investigate the role of the NMDA receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been used to study the mechanisms of action of other drugs that target the NMDA receptor, such as ketamine and memantine. N-cyclopentyl-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to be a useful tool for studying the effects of NMDA receptor blockade on synaptic plasticity, learning, and memory processes.
特性
IUPAC Name |
N-cyclopentyl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c21-16(18-15-3-1-2-4-15)20-11-9-19(10-12-20)13-14-5-7-17-8-6-14/h5-8,15H,1-4,9-13H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKMEFGHIVHCHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCN(CC2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![isopropyl 4,5-dimethyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4751391.png)

![2-{4-[2-(2-naphthyloxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4751413.png)

![4-{[3-(3-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4751427.png)
![4-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4751428.png)
![N-{3-[N-(4-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B4751436.png)
![ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-{[(4-methylphenyl)thio]methyl}-5-pyrimidinecarboxylate](/img/structure/B4751441.png)
![ethyl [3-(acetylamino)phenyl]carbamate](/img/structure/B4751446.png)

![2-amino-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4751464.png)
![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-4-oxo-4-phenylbutanamide](/img/structure/B4751483.png)
![5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4751487.png)
![1-(4-methoxyphenyl)-5-({[2-(1-piperidinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4751494.png)